

An In-depth Technical Guide to (1-Aminocyclopropyl)methanol Hydrochloride

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Compound of Interest

Compound Name: (1-Aminocyclopropyl)methanol hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1-Aminocyclopropyl)methanol hydrochloride**, a key building block in medicinal chemistry and drug discovery. This document collates available data on its synonyms, chemical properties, and analytical methods, and presents a putative synthesis protocol based on related literature.

Chemical Identity and Synonyms

(1-Aminocyclopropyl)methanol hydrochloride is a cyclopropyl derivative with significant potential in the synthesis of novel therapeutic agents. For clarity and comprehensive literature searching, a list of its known synonyms and identifiers is provided below.

Identifier Type	Value
IUPAC Name	(1-aminocyclopropyl)methanol;hydrochloride[1]
CAS Number	115652-52-3[1][2]
Molecular Formula	C ₄ H ₁₀ ClNO[1][2]
Molecular Weight	123.58 g/mol [1][2]
Synonyms	1-Aminocyclopropanemethanol hydrochloride[1] [3], 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride[3], [1- (hydroxymethyl)cyclopropyl]azanium chloride[3]

Physicochemical Properties

A summary of the key physicochemical properties of **(1-Aminocyclopropyl)methanol hydrochloride** is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

Property	Value
Melting Point	119 °C (decomposes)[4]
Boiling Point	188.2 °C at 760 mmHg[4]
Flash Point	67.6 °C[4]
LogP	0.97230[4]
Topological Polar Surface Area	46.3 Å ² [1]

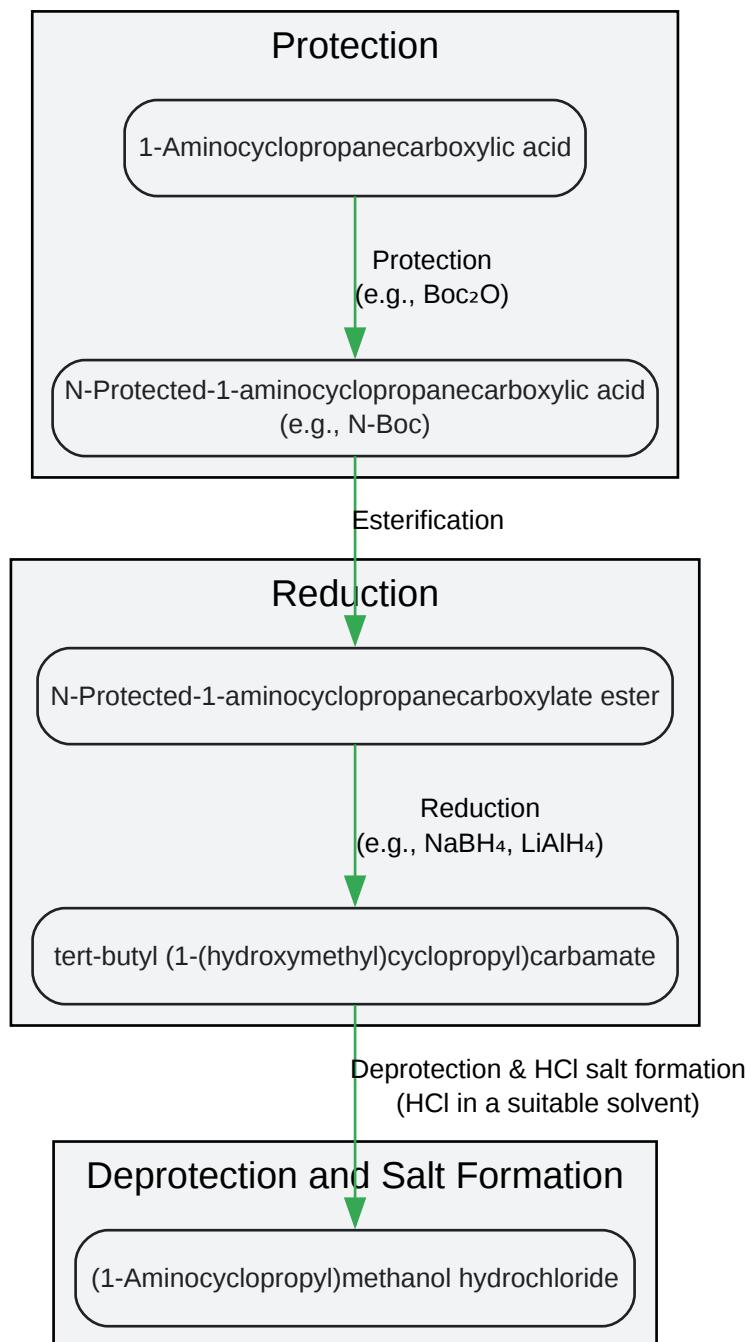
Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **(1-Aminocyclopropyl)methanol hydrochloride** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The general strategy involves the reduction of a suitable protected precursor followed by deprotection and salt formation.

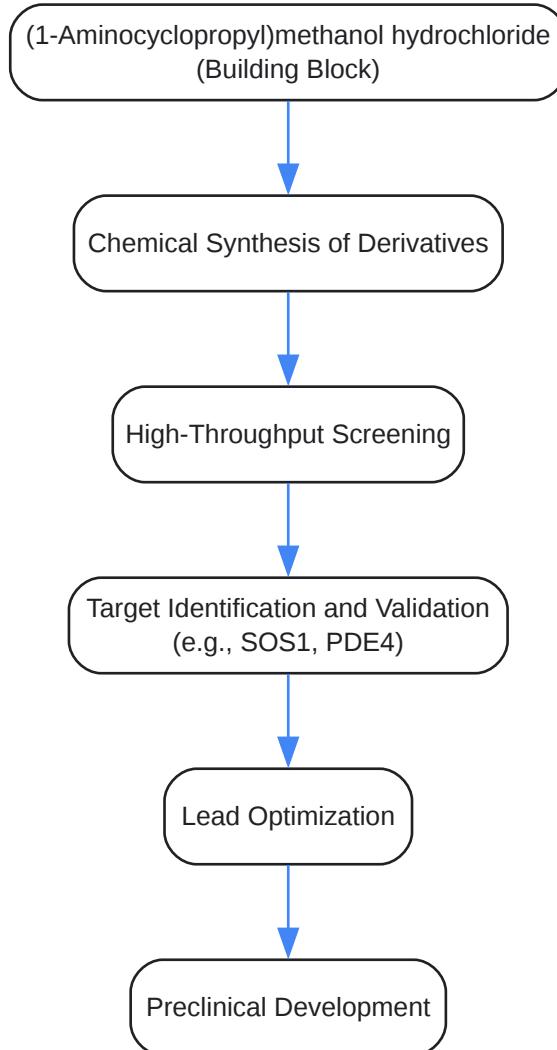
Putative Synthetic Workflow

The following diagram illustrates a likely synthetic pathway, starting from a protected 1-aminocyclopropanecarboxylic acid derivative.

Putative Synthesis of (1-Aminocyclopropyl)methanol hydrochloride



Role of (1-Aminocyclopropyl)methanol hydrochloride in Drug Discovery



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References

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